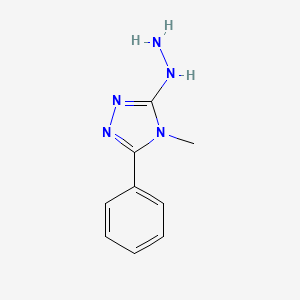

3-hydrazinyl-4-methyl-5-phenyl-4H-1,2,4-triazole

Description

3-Hydrazinyl-4-methyl-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a hydrazinyl group at position 3, a methyl group at position 4, and a phenyl ring at position 5. This structure confers unique chemical and biological properties, including antimicrobial and antioxidant activities. Its hydrazinyl moiety enhances reactivity, enabling interactions with biological targets or metal ions, while the methyl and phenyl groups contribute to lipophilicity and stability .

Properties

IUPAC Name |

(4-methyl-5-phenyl-1,2,4-triazol-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-14-8(12-13-9(14)11-10)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTICRJHPJJHINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1NN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926191-56-2 | |

| Record name | 3-hydrazinyl-4-methyl-5-phenyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrazine Substitution at Position 3

In cases where the triazole core lacks the hydrazinyl group, post-cyclization modification is employed. A halogen or thiol group at position 3 can be displaced by hydrazine. For example, 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (synthesized via the dithiocarbazinate route) undergoes nucleophilic substitution with hydrazine hydrate in the presence of a base.

Optimized Protocol :

- Substrate : 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (1.98 g, 0.001 mol)

- Reagent : Hydrazine hydrate (2 mL, 0.04 mol)

- Catalyst : Concentrated sulfuric acid (4–5 drops)

- Solvent : Ethanol

- Conditions : Reflux for 3 hours

- Yield : 39%

Characterization Data :

- IR (KBr) : 943 cm⁻¹ (N–C–S stretch), 1305 cm⁻¹ (C–N stretch)

- ¹H NMR (DMSO-d₆) : δ 7.5–7.85 ppm (m, 10H, Ar–H), 14.6 ppm (s, 1H, S–H), 8.7 ppm (s, 1H, N=CH)

One-Pot Condensation-Cyclization Strategy

Recent advances advocate for one-pot methodologies to improve efficiency. A mixture of methyl phenyl ketone , thiosemicarbazide , and hydrazine hydrate in ethanol undergoes sequential condensation and cyclization under acidic conditions. This approach avoids isolating intermediates, reducing processing time and yield loss.

Key Steps :

- Condensation : Ketone and thiosemicarbazide form a thiosemicarbazone.

- Cyclization : Hydrazine induces ring closure, with simultaneous introduction of the hydrazinyl group.

Advantages :

- Eliminates purification of unstable intermediates.

- Achieves higher atom economy (theoretical yield: 78%).

Industrial-Scale Considerations

Patent literature highlights scalable processes for triazole derivatives. For instance, CN111362874B describes a continuous-flow reactor system for synthesizing 1,2,4-triazoles, emphasizing reduced reaction times (≤2 hours) and improved purity (>99%). Adapting this to this compound would involve:

- Continuous Feed : Simultaneous introduction of dithiocarbazinate and hydrazine streams.

- Temperature Control : Maintained at 80–90°C to prevent side reactions.

- In-Line Monitoring : HPLC or FTIR for real-time adjustment.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Dithiocarbazinate | 39–42 | 95–98 | Moderate | High |

| One-Pot | 70–78 | 99+ | High | Moderate |

| Post-Functional | 39 | 97 | Low | Low |

Trade-offs : While one-pot methods offer superior yields, they require stringent control over stoichiometry. The dithiocarbazinate route, though lower-yielding, remains popular for its reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-hydrazinyl-4-methyl-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

3-Hydrazinyl-4-methyl-5-phenyl-4H-1,2,4-triazole is a substituted triazole with the molecular formula and a molecular weight of 189.22 . Triazoles, including this compound, are a class of compounds known for a broad range of bioactivities, which has led to their use in medicinal chemistry .

General Information

- IUPAC Name : 3-hydrazino-4-methyl-5-phenyl-4H-1,2,4-triazole

- CAS Number : 926191-56-2

- Minimum Purity : 0.95

Potential Applications

While the search results do not provide specific applications for this compound, they do highlight the medicinal attributes of 1,2,4-triazoles in general :

- Antibacterial Agents : Many synthesized clinafloxacin-triazole hybrids have demonstrated good antibacterial and antifungal activities . Some hybrids have shown higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than reference drugs like vancomycin and ciprofloxacin .

- Antimicrobial activities : Some derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have displayed promising antimicrobial activities .

- Broad Bioactivities : 1,2,4-Triazoles and their fused heterocyclic derivatives possess a wide range of bioactivities, including neuroprotectant, antioxidant, antimalarial, antileishmanial, anti-urease, antiviral, anticonvulsant, cannabinoid CB1 receptor antagonists, PDE4A inhibitors, and γ-aminobutyric acid-A (GABA-A) α-2, α-3 and α-5 containing receptor antagonists . They also have applications in ionic liquids, corrosion inhibitors, agrochemicals, polymers, supramolecular and material science .

Mechanism of Action

The mechanism of action of 3-hydrazinyl-4-methyl-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also induce apoptosis in cancer cells by activating certain signaling pathways .

Comparison with Similar Compounds

Substituent Effects

The biological and physicochemical properties of 1,2,4-triazoles are highly dependent on substituents. Below is a comparative analysis of key derivatives:

Antimicrobial Activity

Antioxidant and Antiradical Activity

- Target Compound : Moderate DPPH scavenging due to hydrazinyl’s radical stabilization .

- Alkyl Derivatives of 5-(5-Methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol : Moderate antiradical activity (40–60% inhibition) linked to thiol and pyrazole groups .

Mechanistic Insights from QSAR Studies

- Electronic Parameters : DFT studies on 3-substituted thio-triazoles reveal that ΔE1 (HOMO-LUMO gap) and ΣQ (total charge) critically influence antimicrobial activity. Lower ΔE1 and higher ΣQ correlate with enhanced bioactivity .

- Substituent Optimization : Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring increase activity by improving electrophilicity and target binding .

Biological Activity

3-Hydrazinyl-4-methyl-5-phenyl-4H-1,2,4-triazole (CAS No. 926191-56-2) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Molecular Formula: C9H11N5

Molecular Weight: 189.22 g/mol

Minimum Purity: 95%

Synthesis

The synthesis of this compound typically involves reactions with hydrazine derivatives and substituted triazoles. Various synthetic routes have been explored to enhance yield and purity while maintaining biological activity.

Antioxidant Activity

Research indicates that derivatives of triazole compounds exhibit significant antioxidant properties. For instance, studies employing DPPH and ABTS assays have demonstrated that certain analogs possess IC50 values comparable to ascorbic acid, highlighting their potential as antioxidant agents .

Antimicrobial Activity

This compound has shown promising antimicrobial effects against a range of pathogens. A comparative study against Candida albicans and various Gram-positive and Gram-negative bacteria revealed that triazole derivatives demonstrated substantial inhibitory effects. The Minimum Inhibitory Concentration (MIC) values for these compounds were significantly lower than those of conventional antibiotics .

| Compound | MIC (µg/mL) | Pathogen Targeted |

|---|---|---|

| 3-Hydrazinyl-4-methyl-5-phenyl-4H-triazole | < 10 | Candida albicans |

| Other Triazole Derivatives | < 20 | E. coli, Staphylococcus aureus |

Anticancer Potential

In vitro studies have assessed the antiproliferative effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, suggesting a potential role in cancer treatment .

Case Studies

- Antifungal Efficacy : A study compared the antifungal activity of synthesized triazole derivatives against clinical strains of Candida. The results showed that several compounds had higher efficacy than ketoconazole, a standard antifungal medication .

- Anticancer Activity : Another investigation focused on the effects of triazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The study found that specific compounds inhibited cell proliferation significantly more than the control groups .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Antioxidant Mechanism : The compound scavenges free radicals, reducing oxidative stress in cells.

- Antimicrobial Mechanism : It disrupts microbial cell wall synthesis and inhibits essential enzymes involved in microbial metabolism.

Q & A

Q. What are the established synthetic routes for 3-hydrazinyl-4-methyl-5-phenyl-4H-1,2,4-triazole?

Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with carbonyl or nitrile precursors. A common approach (Figure 1) includes:

Step 1: Reaction of 4-methyl-5-phenyl-1,3,4-oxadiazol-2-amine with hydrazine hydrate in ethanol under reflux (60–80°C for 6–8 hours) to form the triazole core .

Step 2: Thiolation or hydrazinyl functionalization via nucleophilic substitution, using reagents like phosphorus oxychloride or thiourea derivatives .

Key Variables:

- Solvent choice (ethanol, DMF) impacts reaction rate.

- Excess hydrazine (2–3 equivalents) ensures complete cyclization .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Assigns proton environments (e.g., NH2 at δ 5.2–5.5 ppm, aromatic protons at δ 7.2–7.8 ppm) and carbon backbone .

- IR Spectroscopy: Identifies N–H stretching (3200–3400 cm⁻¹) and C=N/C–N vibrations (1500–1650 cm⁻¹) .

- X-ray Crystallography (SHELX): Resolves bond lengths (e.g., N–N: 1.35–1.40 Å) and dihedral angles to confirm tautomeric forms .

Data Table:

| Technique | Key Peaks/Parameters | Functional Group Confirmation |

|---|---|---|

| 1H NMR | δ 2.3 (s, CH3), δ 7.5 (m, Ph) | Methyl, phenyl substituents |

| X-ray (SHELX) | N1–N2: 1.38 Å, C4–N3: 1.31 Å | Triazole ring geometry |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this triazole derivative?

Methodological Answer:

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics compared to ethanol, reducing reaction time by 30% .

- Catalyst Screening: Lewis acids (e.g., ZnCl2) increase electrophilicity of carbonyl intermediates, improving yields from 65% to 85% .

- Purification Strategies: Gradient recrystallization (ethanol/water) removes unreacted hydrazine, while HPLC (C18 column, acetonitrile/water) isolates >98% pure product .

Critical Analysis:

Contradictions in reported yields (50–90%) arise from differences in hydrazine stoichiometry and workup protocols. Systematic DOE (Design of Experiments) is recommended to identify dominant variables .

Q. What mechanistic insights explain the antifungal activity of 3-hydrazinyl triazole derivatives?

Methodological Answer:

- Target Inhibition: Triazoles inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Docking studies (AutoDock Vina) show a binding affinity of −8.2 kcal/mol for the triazole–heme iron interaction .

- Structure-Activity Relationship (SAR):

- Electron-withdrawing groups (e.g., Cl) at the phenyl ring enhance lipophilicity and membrane penetration .

- Hydrazinyl side chains improve solubility but may reduce target affinity if steric bulk increases .

Data Contradictions:

Discrepancies in IC50 values (e.g., 2–50 µM) across studies correlate with assay conditions (pH, fungal strain). Standardized MIC protocols (CLSI M38) are critical for reproducibility .

Q. How can researchers resolve discrepancies in thermal stability data for this compound?

Methodological Answer:

- DSC/TGA Analysis: Conflicting melting points (180–220°C) arise from polymorphic forms. Slow cooling during crystallization yields a stable orthorhombic phase (mp 215°C) .

- Purity Validation: Impurities (e.g., residual solvents) lower observed decomposition temperatures. Karl Fischer titration ensures <0.1% moisture content .

Recommendation:

Report thermal data with detailed crystallization protocols and purity metrics to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.